molecular formula C10H10BrF3O B1404672 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene CAS No. 1369784-85-9

1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene

Cat. No.: B1404672
CAS No.: 1369784-85-9
M. Wt: 283.08 g/mol
InChI Key: GUGQDJIOTGYZKA-UHFFFAOYSA-N
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Description

1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10BrF3O It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted with a bromine atom, an isopropoxy group, and a trifluoromethyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene typically involves the bromination of 3-isopropoxy-5-(trifluoromethyl)benzene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction conditions usually involve a solvent like dichloromethane or carbon tetrachloride, and the reaction is conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of azides, thiols, or ethers.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential use in drug discovery and development, particularly as a building block for novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The trifluoromethyl group imparts unique electronic properties, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(trifluoromethyl)benzene: Lacks the isopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.

    1-Bromo-3-isopropoxybenzene: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.

    1-Bromo-5-(trifluoromethyl)benzene: Lacks the isopropoxy group and has a different substitution pattern, affecting its chemical behavior.

Uniqueness

1-Bromo-3-isopropoxy-5-(trifluoromethyl)benzene is unique due to the combination of the bromine, isopropoxy, and trifluoromethyl groups on the benzene ring. This unique substitution pattern imparts distinct electronic and steric properties, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

1-bromo-3-propan-2-yloxy-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O/c1-6(2)15-9-4-7(10(12,13)14)3-8(11)5-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGQDJIOTGYZKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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